![molecular formula C20H23ClN2O3S B2955487 N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-31-9](/img/structure/B2955487.png)
N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as ML352, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives : A series of N-substituted derivatives bearing the phenylsulfonyl and piperidine moieties have been synthesized, showcasing the versatility of N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide in generating biologically active compounds. These derivatives have been evaluated for their enzymatic inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase, demonstrating promising activities in some cases while others remained inactive against specific enzymes (Khalid et al., 2014).
Antibacterial Potentials : Further explorations into the antibacterial properties of acetamide derivatives reveal moderate inhibitory activities against various bacterial strains. A specific compound, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, has been identified as a notable inhibitor for several bacteria including Salmonella typhi and Escherichia coli, highlighting the compound's role in addressing Gram-negative bacterial infections (Iqbal et al., 2017).
Structural and Chemical Analysis
Structural Elucidation : The structural analysis and confirmation of synthesized compounds, including this compound derivatives, are achieved through various spectroscopic techniques. These methods, such as IR, EIMS, and 1H-NMR, play a critical role in verifying the chemical structures, ensuring the accuracy of synthesis and the potential for further biological evaluations (Khalid et al., 2012).
Applications in Molecular Docking and Enzyme Inhibition
Molecular Docking Studies : Synthesized compounds from this compound have been subjected to molecular docking studies to investigate their interaction with enzymes such as carbonic anhydrase and cholinesterases. These studies help in understanding the binding efficiency and mechanism of inhibition, providing insights into the compound's therapeutic potential (Virk et al., 2018).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-18(21)11-7-12-19(15)22-20(24)14-16-8-5-6-13-23(16)27(25,26)17-9-3-2-4-10-17/h2-4,7,9-12,16H,5-6,8,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHVRNLIKZCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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